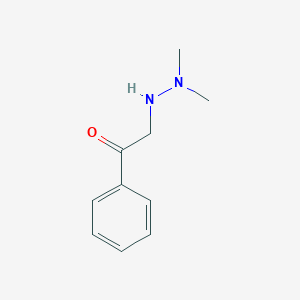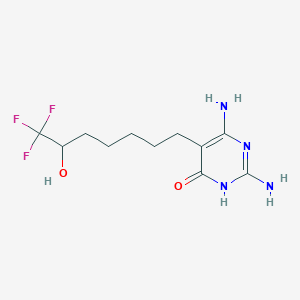
2-(2,2-Dimethylhydrazinyl)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylhydrazinyl)-1-phenylethanone is an organic compound that features a hydrazine functional group attached to a phenylethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylhydrazinyl)-1-phenylethanone typically involves the reaction of 2,2-dimethylhydrazine with a suitable ketone, such as acetophenone. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrazine derivatives and ketones, with the reaction often facilitated by acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dimethylhydrazinyl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazine group to other functional groups.
Substitution: The hydrazine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenylethanone derivatives.
Applications De Recherche Scientifique
2-(2,2-Dimethylhydrazinyl)-1-phenylethanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound’s hydrazine group makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(2,2-Dimethylhydrazinyl)-1-phenylethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2-Dimethylhydrazinyl)-1-phenylethanone
- 4-(2,2-Dimethylhydrazinyl)-4-oxobutanoic acid
- 2,2-Dimethyl-2H-chromene derivatives
Uniqueness
This compound is unique due to its specific hydrazine functional group attached to a phenylethanone backbone. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
62511-83-5 |
|---|---|
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-(2,2-dimethylhydrazinyl)-1-phenylethanone |
InChI |
InChI=1S/C10H14N2O/c1-12(2)11-8-10(13)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
Clé InChI |
VQRWNUZFLIWJGN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)NCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12909660.png)

![3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909666.png)



![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B12909684.png)

![4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one](/img/structure/B12909700.png)


